1-(2-Bromoethyl)-2-ethylbenzene 1-(2-Bromoethyl)-2-ethylbenzene
Brand Name: Vulcanchem
CAS No.: 812631-87-1
VCID: VC2564862
InChI: InChI=1S/C10H13Br/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6H,2,7-8H2,1H3
SMILES: CCC1=CC=CC=C1CCBr
Molecular Formula: C10H13B
Molecular Weight: 213.11 g/mol

1-(2-Bromoethyl)-2-ethylbenzene

CAS No.: 812631-87-1

Cat. No.: VC2564862

Molecular Formula: C10H13B

Molecular Weight: 213.11 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Bromoethyl)-2-ethylbenzene - 812631-87-1

Specification

CAS No. 812631-87-1
Molecular Formula C10H13B
Molecular Weight 213.11 g/mol
IUPAC Name 1-(2-bromoethyl)-2-ethylbenzene
Standard InChI InChI=1S/C10H13Br/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6H,2,7-8H2,1H3
Standard InChI Key AMQPULMQCZXNPM-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1CCBr
Canonical SMILES CCC1=CC=CC=C1CCBr

Introduction

Structural Information and Chemical Identity

1-(2-Bromoethyl)-2-ethylbenzene is a benzene derivative with two substituents: an ethyl group at position 2 and a 2-bromoethyl group at position 1. The molecular formula of this compound is C₁₀H₁₃Br, with a molecular weight of approximately 213.11 g/mol . The compound's structural identification parameters are comprehensive and well-established in chemical databases.

The compound can be identified through several standardized chemical identifiers. Its IUPAC name is 1-(2-bromoethyl)-2-ethylbenzene, and it is represented by the SMILES notation CCC1=CC=CC=C1CCBr . The InChI code for this compound is InChI=1S/C10H13Br/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6H,2,7-8H2,1H3, with the corresponding InChIKey being AMQPULMQCZXNPM-UHFFFAOYSA-N .

Table 1: Chemical Identity and Structural Parameters of 1-(2-Bromoethyl)-2-ethylbenzene

ParameterValue
CAS Registry Number812631-87-1
Molecular FormulaC₁₀H₁₃Br
Molecular Weight213.11 g/mol
IUPAC Name1-(2-bromoethyl)-2-ethylbenzene
SMILESCCC1=CC=CC=C1CCBr
InChIInChI=1S/C10H13Br/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6H,2,7-8H2,1H3
InChIKeyAMQPULMQCZXNPM-UHFFFAOYSA-N
PubChem CID64867537

The compound's structural arrangement, with the ethyl group at the ortho position relative to the bromoethyl substituent, creates unique steric and electronic effects that influence its physical properties and chemical reactivity. This particular arrangement distinguishes it from isomeric compounds such as 1-(2-bromoethyl)-4-ethylbenzene, where the ethyl group is positioned at the para position.

Synthesis Methods

Several synthetic routes can be employed to produce 1-(2-Bromoethyl)-2-ethylbenzene, with each method offering different advantages in terms of yield, selectivity, and ease of operation.

Anti-Markovnikov Addition

The most common method for synthesizing 1-(2-Bromoethyl)-2-ethylbenzene involves the anti-Markovnikov addition of hydrogen bromide to 2-ethylstyrene. This reaction typically requires specific reagents and catalysts, such as azobisisobutyronitrile (AIBN) in n-heptane solvent. The reaction proceeds via a radical mechanism, which favors the addition of bromine to the terminal carbon of the styrene derivative.

The general reaction can be represented as:
2-ethylstyrene + HBr → 1-(2-Bromoethyl)-2-ethylbenzene

By optimizing reaction conditions—such as temperature, reaction duration, and catalyst concentration—yields up to 95% can be achieved. In industrial settings, the reaction efficiency may be enhanced by using light sources (e.g., LEDs with a wavelength of 365 nm) to facilitate the radical formation under controlled conditions.

From Alcohol Precursors

Another viable synthesis route involves the conversion of 2-ethylphenethyl alcohol to the corresponding bromide using brominating agents. This approach is similar to methods described for related bromohydrocarbon compounds in the literature . Typical reagents for this transformation include triphenylphosphine in combination with carbon tetrabromide in dichloromethane, which efficiently converts alcohols to bromides under mild conditions.

In a typical procedure, the alcohol is treated with carbon tetrabromide and triphenylphosphine at 0°C, followed by warming to room temperature and purification by column chromatography. This method is particularly valuable when starting from readily available alcohol precursors.

Chemical Reactivity and Reactions

The presence of the bromine atom in 1-(2-Bromoethyl)-2-ethylbenzene makes it a versatile synthetic intermediate, capable of participating in various chemical transformations. The bromine functions as an excellent leaving group, enabling numerous substitution and elimination reactions.

Nucleophilic Substitution Reactions

1-(2-Bromoethyl)-2-ethylbenzene readily undergoes nucleophilic substitution reactions with a variety of nucleophiles:

  • With amines, it forms the corresponding amino derivatives

  • With alkoxides, it produces ethers

  • With thiols, it yields thioethers

  • With cyanide, it forms nitriles that can be further transformed into other functional groups

These reactions typically follow an SN2 mechanism, with the nucleophile attacking the carbon bearing the bromine atom from the side opposite to the leaving group.

Elimination Reactions

Under basic conditions, 1-(2-Bromoethyl)-2-ethylbenzene can undergo elimination reactions to form 2-ethylstyrene. This transformation is particularly favored with strong bases such as potassium tert-butoxide or sodium ethoxide in aprotic solvents.

Organometallic Reactions

1-(2-Bromoethyl)-2-ethylbenzene can be converted to organometallic reagents through metal-halogen exchange reactions. For example, treatment with magnesium in anhydrous ether produces the corresponding Grignard reagent, which can participate in various carbon-carbon bond-forming reactions.

The unique positioning of the ethyl group at the ortho position relative to the bromoethyl group introduces steric considerations that can influence the reactivity and selectivity of these transformations, potentially leading to regioselective outcomes in certain reactions.

Applications in Organic Synthesis and Research

1-(2-Bromoethyl)-2-ethylbenzene serves as an important building block in organic synthesis, with applications spanning various fields.

As a Synthetic Intermediate

The compound's unique combination of both an ethyl group and a bromoethyl group on the benzene ring provides a balance of reactivity and stability advantageous for chemical syntheses. It serves as a versatile intermediate in the preparation of more complex organic molecules, including:

  • Pharmaceutically relevant compounds with specific substitution patterns

  • Specialty chemicals requiring regioselective functionalization

  • Novel materials with tailored properties

Comparison with Similar Compounds

Understanding the properties of 1-(2-Bromoethyl)-2-ethylbenzene in relation to structurally similar compounds provides valuable context for its chemical behavior and potential applications.

Table 3: Comparison of 1-(2-Bromoethyl)-2-ethylbenzene with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesChemical Behavior
1-(2-Bromoethyl)-2-ethylbenzeneC₁₀H₁₃BrEthyl group at ortho positionPotential steric hindrance affecting reactivity
1-(2-Bromoethyl)-4-ethylbenzeneC₁₀H₁₃BrEthyl group at para positionDifferent electronic effects, less steric hindrance
(2-Bromoethyl)benzeneC₈H₉BrNo ethyl substituentHigher reactivity due to less steric hindrance
1-Bromo-2-(2-bromoethyl)benzeneC₈H₈Br₂Additional bromine at position 1Enhanced reactivity, different electronic properties

The position of the ethyl group significantly influences the compound's reactivity and physical properties through both electronic and steric effects. In 1-(2-Bromoethyl)-2-ethylbenzene, the ortho-positioned ethyl group may create steric constraints that affect the approach of reagents to the bromoethyl moiety, potentially leading to different reaction outcomes compared to its isomers.

The electron-donating nature of the ethyl group also affects the electronic distribution within the molecule, which can influence the reactivity of the bromine functionality. This interplay between electronic and steric factors makes 1-(2-Bromoethyl)-2-ethylbenzene a unique synthetic building block with distinct chemical behavior.

Analytical Methods for Identification and Characterization

Various analytical techniques can be employed for the identification and characterization of 1-(2-Bromoethyl)-2-ethylbenzene, providing comprehensive information about its structure and purity.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural elucidation. For 1-(2-Bromoethyl)-2-ethylbenzene, characteristic signals would include:

  • ¹H NMR: Signals for the aromatic protons (δ ~7.0-7.5 ppm), the methylene protons of the bromoethyl group (δ ~3.1-3.7 ppm), the methylene and methyl protons of the ethyl group (δ ~2.5-2.8 and ~1.2-1.3 ppm, respectively)

  • ¹³C NMR: Signals for the aromatic carbons (δ ~125-145 ppm), the carbons of the bromoethyl group (δ ~30-40 ppm), and the carbons of the ethyl group (δ ~15-30 ppm)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The compound would show a characteristic isotope pattern due to the presence of bromine, with two peaks of similar intensity at m/z 212 and 214 (M⁺) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are effective for analyzing the purity of 1-(2-Bromoethyl)-2-ethylbenzene and separating it from potential isomers or impurities. When coupled with mass spectrometry (GC-MS or LC-MS), these techniques provide powerful tools for both identification and quantification.

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